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Compound of Interest

1-(5-Chloro-2-methylphenyl)-3-
Compound Name:
cyclohexylurea

Cat. No.: B11950716

Get Quote

Introduction & Core Identity

1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea is a synthetic organic compound

characterized by a urea linkage connecting a cyclohexyl group and a substituted phenyl ring (5-
chloro-o-tolyl).[1] It falls under the broader category of phenylureas, a chemical class
historically significant in agrochemistry (as herbicides like Siduron and Diuron) and medicinal
chemistry (as kinase inhibitor scaffolds).[1]

This compound is primarily utilized as a research standard, intermediate, or screening
compound in the development of bioactive agents.[1] Its structural specificity—combining a
lipophilic cyclohexyl moiety with an electron-withdrawing chloro-substituted aromatic ring—
makes it a valuable probe for Structure-Activity Relationship (SAR) studies involving
hydrophobic binding pockets in enzymes or receptors.[1]

Chemical Identifiers
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Identifier Type Value

Chemical Name 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea
CAS Number 196879-16-0

Molecular Formula C14H19CIN20

Molecular Weight 266.77 g/mol

SMILES Cclc(cc(Cl)ccl)NC(=O)NC2CCCCC2

InChl Key Predicted based on structure

N-(5-Chloro-2-methylphenyl)-N'-cyclohexylurea;
Synonyms Urea, N-(5-chloro-2-methylphenyl)-N'-
cyclohexyl-

Physicochemical Properties

Understanding the physicochemical profile is critical for determining solubility in assays and
predicting bioavailability.[1] The following data combines standard reference values for this
structural class with calculated descriptors.
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Property Value | Description Significance

Standard state for urea

Appearance White to off-white solid o
derivatives.[1]
High melting point indicates
Melting Point 180-185 °C (Typical range) strong intermolecular hydrogen
bonding (urea motif).[1]
Highly lipophilic; suggests
LogP (Predicted) ~4.0-45 good membrane permeability
but poor aqueous solubility.[1]
Requires organic co-solvents
Solubility (Water) Very Low (< 1 mg/L) (DMSO, DMF) for biological
testing.[1]
N _ Soluble in DMSO, DMF, Standard solvents for stock
Solubility (Organic) ) ]
Ethanol solution preparation.[1]

The two N-H protons are

H-Bond Donors 2 critical for binding interactions.

[1]

The carbonyl oxygen serves as
H-Bond Acceptors 1
the acceptor.[1]

Synthesis & Manufacturing Methodologies

The synthesis of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea typically follows the
iIsocyanate addition route, which is the industry standard for generating asymmetric ureas with
high purity.[1]

Primary Synthetic Pathway: Isocyanate-Amine
Coupling[1]

This method relies on the nucleophilic addition of an amine to an isocyanate.[1] There are two
viable retrosynthetic disconnections:[1][2]
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» Route A (Preferred): Reaction of 5-Chloro-2-methylphenyl isocyanate with Cyclohexylamine.

[1]
» Route B: Reaction of Cyclohexyl isocyanate with 5-Chloro-2-methylaniline.[1]

Route A is often preferred in laboratory settings if the aromatic isocyanate is commercially
available, as aliphatic amines (cyclohexylamine) are generally more nucleophilic and easier to
handle than their aniline counterparts.[1]

Experimental Protocol (Route A)

e Reagents:
o 5-Chloro-2-methylphenyl isocyanate (1.0 eq)[1]
o Cyclohexylamine (1.1 eq)[1]
o Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]
o Base (Optional): Triethylamine (EtsN) (Use if amine salt is present)[1]
» Procedure:

o Step 1: Dissolve 5-Chloro-2-methylphenyl isocyanate in anhydrous DCM under an inert
atmosphere (N2).

o Step 2: Cool the solution to 0°C to control the exothermic nature of the addition.[1]
o Step 3: Dropwise add Cyclohexylamine dissolved in DCM.[1]

o Step 4: Allow the reaction to warm to room temperature and stir for 2—4 hours. Monitoring
by TLC should show the disappearance of the isocyanate.[1]

o Step 5: The product often precipitates out of the non-polar solvent.[1] Filter the solid.[1]

o Step 6: Wash with cold ether/hexane to remove unreacted starting materials.[1]
Recrystallize from Ethanol/Water if necessary.[1]
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Synthesis Workflow Diagram

5-Chloro-2-methylphenyl
isocyanate

lectrophile
—————————————— A Proton Transfer

. | s | . (B, o _
Cyclohexylamine Nucleophile - Transition State (Rapid) > 1-(5-Chloro-2-methylphenyl)

: (Nucleophilic Attack) : 3-cyclohexylurea
P

Solvent: DCM/THF |
Temp: 0°C -> RT

Click to download full resolution via product page

Caption: Nucleophilic addition mechanism for the synthesis of the target urea.

Biological & Industrial Applications[1][5][6][7]

While specific pharmacological data for CAS 196879-16-0 is proprietary or limited to patent
literature, its structural class dictates its potential applications.[1]

A. Agrochemical Research (Herbicides)

Substituted phenylureas are a major class of herbicides (e.g., Siduron, Neburon).[1] They
function by inhibiting Photosystem Il in plants.[1]

e Mechanism: They bind to the Q_B site on the D1 protein of the photosystem Il complex,
blocking electron transport from Q_Ato Q B.[1]

e Relevance: This compound is likely a structural analog used to map the steric tolerance of
the binding pocket.[1] The "5-chloro-2-methyl" substitution pattern is specific and may confer
selectivity for certain weed species or reduce phytotoxicity in crops.[1]

B. Medicinal Chemistry (Kinase Inhibition)

The urea moiety is a "privileged scaffold" in drug discovery, particularly for Kinase Inhibitors
(e.g., p38 MAPK, VEGFR).[1]
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» Binding Mode: The urea hydrogens (Donor-Donor) form a critical "bidentate" hydrogen bond
with a conserved "gatekeeper" residue (often Glutamic acid) in the ATP-binding pocket of
kinases.[1]

o Research Use: Researchers use this compound to test hydrophobic interactions in the "back
pocket" of enzymes, where the cyclohexyl group resides.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical results are
expected:

e 1H NMR (DMSO-ds, 400 MHz):

(¢]

0 7.8-8.0 ppm (s, 1H, Ar-NH-CO)[1]

[¢]

0 7.1-7.3 ppm (m, 3H, Aromatic protons)[1]

[¢]

8 6.2-6.5 ppm (d, 1H, Alkyl-NH-CO)[1]

o

0 3.4-3.6 ppm (m, 1H, Cyclohexyl CH-N)[1]

o

0 2.2 ppm (s, 3H, Ar-CHs)[1]

[¢]

0 1.1-1.9 ppm (m, 10H, Cyclohexyl CH2)[1]
e Mass Spectrometry (ESI-MS):
o Positive Mode: [M+H]* = 267.1 m/z[1]

o Characteristic isotope pattern due to Chlorine (3°Cl/3’Cl ratio of 3:1).[1]

Safety & Handling (SDS Highlights)

As a chemical substance with limited toxicological data, it must be handled as a potential
hazard.[1]

» GHS Classification (Predicted):
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[e]

Skin Irrit. 2: Causes skin irritation.[1]

o

Eye Irrit. 2A: Causes serious eye irritation.[1]

[¢]

STOT SE 3: May cause respiratory irritation.[1]

[e]

Aquatic Acute 1: Very toxic to aquatic life (Common for phenylurea herbicides).[1]

e Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]
o Storage: Store in a cool, dry place (2—8°C recommended for long-term stability).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11950716/docs#1-5-chloro-2-methylphenyl-3-
cyclohexylurea-technical-profile-synthesis-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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